molecular formula C11H22N2O3 B13195767 tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13195767
M. Wt: 230.30 g/mol
InChI Key: HQFKNUUSTSSIEQ-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate are currently undefined in available public scientific literature. This chiral pyrrolidine scaffold shares structural features with intermediates used in medicinal chemistry and drug discovery. Similar Boc-protected hydroxypyrrolidine compounds are frequently employed as versatile building blocks in synthesizing more complex molecules, particularly for investigating biological pathways and developing potential therapeutic agents. Researchers value this class of compounds for its potential as a synthetic intermediate. The presence of both protected amine and hydroxyl groups on the pyrrolidine ring offers multiple sites for chemical modification, making it a flexible precursor for constructing focused libraries or specific target molecules. Its value in research is derived from this potential as a key intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-5-12-8-6-13(7-9(8)14)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3

InChI Key

HQFKNUUSTSSIEQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Introduction of the Ethylamino Group at Position 3

The ethylamino substituent at C-3 is typically introduced through reductive amination or nucleophilic substitution reactions. One method involves the reaction of a 3-keto or 3-oxo pyrrolidine intermediate with ethylamine under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent. This allows selective formation of the ethylamino group at the 3-position with retention of stereochemistry.

Nitrogen Protection with tert-Butyl Carbamate

The nitrogen atom of the pyrrolidine ring is protected using tert-butyl chloroformate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to introduce the tert-butyl carbamate protecting group. This step is crucial to prevent unwanted side reactions during subsequent transformations and to facilitate purification.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Starting material Commercially available 4-hydroxypyrrolidine Scaffold with hydroxyl at C-4
2 Reductive amination Ethylamine, NaBH(OAc)3, AcOH, CH2Cl2, r.t. 33-72% Selective introduction of ethylamino at C-3
3 Boc protection tert-Butyl chloroformate, base, CH2Cl2 80-90% Protection of pyrrolidine nitrogen

This sequence is adapted from methodologies reported in the synthesis of related pyrrolidine derivatives with amino and hydroxyl substituents, optimized for yield and stereochemical control.

Advanced Synthetic Considerations

Stereochemical Control

The stereochemistry at positions 3 and 4 of the pyrrolidine ring is critical for biological activity and compound stability. The use of chiral starting materials such as amino acids (e.g., 4-hydroxyproline derivatives) or chiral auxiliaries can ensure the desired stereochemical outcome. Reductive amination conditions are optimized to minimize epimerization.

Protecting Group Strategies

Besides the tert-butyl carbamate (Boc) protecting group, other carbamate protecting groups such as benzyloxycarbonyl (Cbz) may be employed depending on the reaction conditions and desired deprotection strategy. Boc is preferred for its ease of removal under mild acidic conditions without affecting sensitive functional groups like the hydroxyl or ethylamino moieties.

Scale-Up and Purification

Industrial synthesis may involve continuous flow reactors for improved control over reaction parameters and scalability. Purification typically involves chromatographic techniques and crystallization. Care is taken to avoid hydrolysis of sensitive groups such as the tert-butyl carbamate or hydroxyl during workup.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Remarks
Pyrrolidine ring formation Starting from amino alcohols or acids Commercially available 4-hydroxypyrrolidine derivatives Scaffold preparation
Introduction of ethylamino Reductive amination Ethylamine, NaBH(OAc)3, AcOH, CH2Cl2 33–72 Mild reducing agent, stereoselective
Nitrogen protection Carbamate formation tert-Butyl chloroformate, base 80–90 Boc protection for stability
Deprotection (if required) Acidic cleavage or catalytic hydrogenation Acetyl chloride in MeOH or Pd-catalysis Quantitative Removal of Boc under mild conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate, also referred to as M4, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is C12H21N1O5C_{12}H_{21}N_{1}O_{5} with a molecular weight of 259.30 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an ethylamino group, contributing to its unique biological properties.

M4 has been identified as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease. The inhibition of AChE helps increase acetylcholine levels in the brain, enhancing cholinergic neurotransmission, while β-secretase inhibition reduces the production of amyloid-beta peptides, which aggregate to form plaques in AD.

Inhibition Potency

  • AChE Inhibition : M4 demonstrated an IC50 value of 15.4 nM against AChE, indicating strong inhibitory activity.
  • β-Secretase Inhibition : The compound also showed effective inhibition of β-secretase, contributing to its potential neuroprotective effects against amyloidogenesis.

In Vitro Studies

In vitro studies have shown that M4 can protect astrocytes from apoptosis induced by amyloid-beta peptides. The compound increased cell viability significantly when co-treated with Aβ1-42 compared to controls. This protective effect is attributed to the reduction in pro-inflammatory cytokines such as TNF-α and IL-6, which are typically elevated during neuroinflammation associated with AD.

Study TypeFindings
Cell Viability M4 improved astrocyte viability from 43.78% (Aβ treatment) to 62.98% (M4 + Aβ treatment).
Cytokine Levels Reduced TNF-α levels were observed in M4-treated cells compared to Aβ-only treated cells.

In Vivo Studies

In vivo models further corroborated the protective effects of M4. In a scopolamine-induced oxidative stress model in rats, M4 exhibited a reduction in malondialdehyde (MDA) levels, suggesting decreased lipid peroxidation and oxidative stress.

ParameterControl GroupScopolamine GroupM4 Treatment Group
MDA Levels LowHighSignificantly lower than scopolamine group

Case Studies

Several studies have highlighted the multifaceted biological activities of M4:

  • Neuroprotection Against Aβ-Induced Toxicity : Research indicated that M4 could mitigate neuronal cell death caused by amyloid-beta aggregates through its anti-inflammatory properties.
  • Antioxidant Activity : M4 demonstrated antioxidant capabilities by reducing oxidative stress markers in neuronal cultures exposed to harmful stimuli.

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